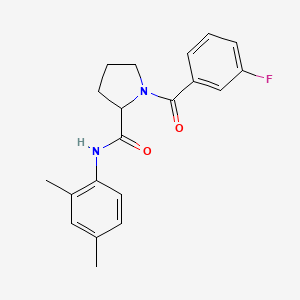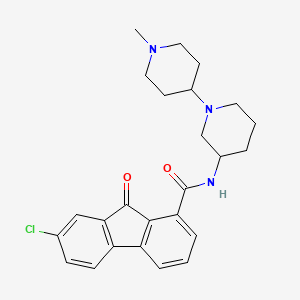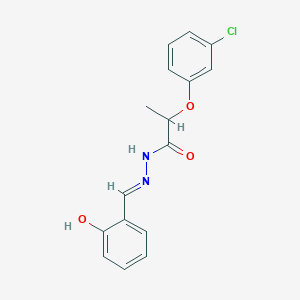
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a proline-derived compound that has gained attention in the scientific community for its potential applications in drug discovery.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide is not fully understood, but it is thought to inhibit the activity of enzymes by binding to their active sites. N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. The inhibition of these enzymes can lead to the disruption of cellular signaling pathways, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the activity of several enzymes involved in cellular signaling pathways, which can lead to the disruption of cellular processes. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, which can lead to their death.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have activity against several targets. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, there are also limitations to using N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has several potential future directions for research. One area of research could be to investigate its activity against other targets, such as enzymes involved in inflammation or immune response. Additionally, further studies could be done to understand its mechanism of action and its effects on cellular processes. Another area of research could be to investigate its potential use in combination with other drugs for cancer therapy. Finally, studies could be done to investigate its potential use in treating other diseases, such as neurodegenerative diseases.
Synthesis Methods
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized using a multistep process starting from commercially available compounds. The synthesis involves the reaction of 2,4-dimethylbenzylamine with 3-fluorobenzoyl chloride to produce the intermediate 3-fluorobenzoyl-2,4-dimethylbenzylamine. The intermediate is then reacted with proline to yield N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide. The synthesis method has been optimized to produce high yields of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide with high purity.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential applications in drug discovery. It has been shown to have activity against several targets, including proteases, kinases, and phosphatases. N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-8-9-17(14(2)11-13)22-19(24)18-7-4-10-23(18)20(25)15-5-3-6-16(21)12-15/h3,5-6,8-9,11-12,18H,4,7,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSPVXQIICRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-3-oxetanyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6112501.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B6112507.png)
![N-[3-(4-morpholinyl)propyl]-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6112512.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6112517.png)
![3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6112520.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6112536.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide](/img/structure/B6112549.png)

![3-[1-(hydroxymethyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6112559.png)

![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6112621.png)